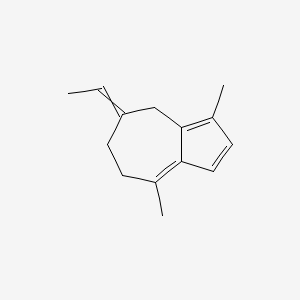
5-Ethylidene-3,8-dimethyl-4,5,6,7-tetrahydroazulene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethylidene-3,8-dimethyl-4,5,6,7-tetrahydroazulene is an organic compound that belongs to the class of azulenes Azulenes are bicyclic aromatic hydrocarbons known for their distinctive blue color and unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylidene-3,8-dimethyl-4,5,6,7-tetrahydroazulene typically involves a series of organic reactions starting from simpler precursors. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile to form the azulene core. The ethylidene and dimethyl groups are introduced through subsequent alkylation reactions. The reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and yield. Additionally, purification techniques such as distillation and chromatography are employed to isolate the compound from reaction mixtures.
化学反应分析
Types of Reactions
5-Ethylidene-3,8-dimethyl-4,5,6,7-tetrahydroazulene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethylidene group to an ethyl group, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce ethyl-substituted derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of potential products.
科学研究应用
5-Ethylidene-3,8-dimethyl-4,5,6,7-tetrahydroazulene has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure allows it to interact with biological molecules, making it a valuable tool in studying biochemical pathways and developing new drugs.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use as an anti-inflammatory or anticancer agent.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of dyes and pigments.
作用机制
The mechanism by which 5-Ethylidene-3,8-dimethyl-4,5,6,7-tetrahydroazulene exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Azulene: The parent compound of the azulene family, known for its blue color and aromatic properties.
1,4-Dimethylazulene: A derivative with two methyl groups, similar in structure but lacking the ethylidene group.
5-Methyl-3,8-dimethyl-4,5,6,7-tetrahydroazulene: Another derivative with a different substitution pattern.
Uniqueness
5-Ethylidene-3,8-dimethyl-4,5,6,7-tetrahydroazulene stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity
属性
CAS 编号 |
110210-03-2 |
|---|---|
分子式 |
C14H18 |
分子量 |
186.29 g/mol |
IUPAC 名称 |
5-ethylidene-3,8-dimethyl-6,7-dihydro-4H-azulene |
InChI |
InChI=1S/C14H18/c1-4-12-7-5-10(2)13-8-6-11(3)14(13)9-12/h4,6,8H,5,7,9H2,1-3H3 |
InChI 键 |
YJSBPHVIVFLSNV-UHFFFAOYSA-N |
规范 SMILES |
CC=C1CCC(=C2C=CC(=C2C1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[Bis(ethylsulfanyl)methyl]-2-(1-hydroxybutylidene)cyclohexane-1,3-dione](/img/structure/B14315050.png)
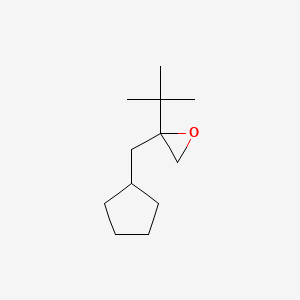
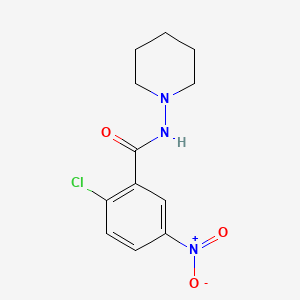
![5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate](/img/structure/B14315055.png)
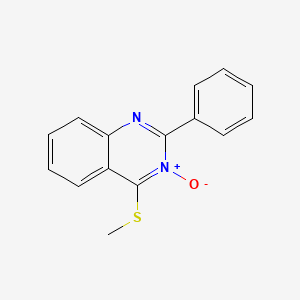
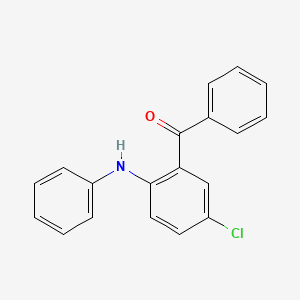
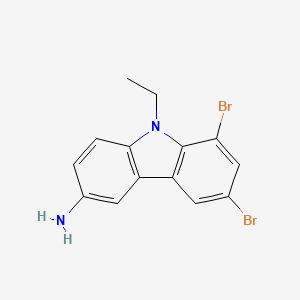
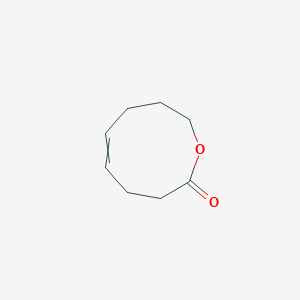

![1,1'-[Butane-1,4-diylbis(oxy)]bis[2-methoxy-4-(prop-1-en-1-yl)benzene]](/img/structure/B14315082.png)
![1,1'-(Ethyne-1,2-diyl)bis[4-(phenylethynyl)benzene]](/img/structure/B14315086.png)
![1-[3,4-Bis(2-hydroxyethoxy)phenyl]ethan-1-one](/img/structure/B14315101.png)
![11-{4-[(E)-Phenyldiazenyl]phenoxy}undecanoic acid](/img/structure/B14315112.png)
